8-Hydroxyefavirenz

Description

Properties

IUPAC Name |

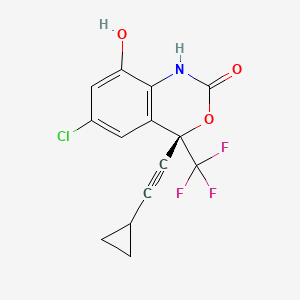

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942769 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-33-2 | |

| Record name | 8-Hydroxyefavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyefavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYEFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 8-Hydroxyefavirenz: A Key Metabolite in Efavirenz Disposition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2][3] The clinical efficacy and safety profile of efavirenz are significantly influenced by its pharmacokinetic properties, which are largely dictated by its metabolism. A critical step in understanding the disposition of efavirenz was the identification of its primary metabolites. This technical guide provides a comprehensive overview of the discovery of 8-hydroxyefavirenz, the principal metabolite of efavirenz, detailing the experimental methodologies, key enzymatic pathways, and quantitative data that elucidated its formation.

The Identification of 8-Hydroxyefavirenz as the Major Metabolite

The clearance of efavirenz is predominantly mediated by hepatic metabolism.[4] Early in vivo and in vitro studies identified 8-hydroxyefavirenz as the major metabolic product.[5] In studies using human liver microsomes (HLMs), 8-hydroxylation was found to be the most significant metabolic pathway, accounting for approximately 77.5% of the overall efavirenz metabolism, with 7-hydroxylation being a minor pathway (around 22.5%).

The primary enzyme responsible for the conversion of efavirenz to 8-hydroxyefavirenz is Cytochrome P450 2B6 (CYP2B6). This discovery has been pivotal, as the highly polymorphic nature of the CYP2B6 gene explains a significant portion of the interindividual variability observed in efavirenz plasma concentrations and associated adverse effects. While CYP2B6 is the main catalyst, other P450 isoforms, including CYP2A6, CYP3A4, CYP3A5, and CYP1A2, have been shown to play minor roles in 8-hydroxylation.

The 8-hydroxyefavirenz metabolite itself can be further metabolized, primarily by CYP2B6, to a secondary metabolite, 8,14-dihydroxyefavirenz. The hydroxylated metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in the urine, with 8-hydroxyefavirenz-glucuronide being the major form found.

Experimental Protocols

The identification and characterization of 8-hydroxyefavirenz formation involved a combination of in vitro and in vivo experimental models coupled with advanced analytical techniques.

In Vitro Metabolism Studies

1. Human Liver Microsomes (HLMs) Incubations:

-

Objective: To determine the primary metabolic pathways of efavirenz in a system containing a full complement of hepatic P450 enzymes.

-

Methodology:

-

Incubation Mixture: Pooled HLMs (typically 0.25 mg/mL protein) are incubated at 37°C in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate: Efavirenz is added at various concentrations, often bracketing the known Kₘ values (e.g., a low concentration of 10 µM and a higher, saturating concentration).

-

Cofactor: The reaction is initiated by adding an NADPH-regenerating system (containing components like β-NADP, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride) to support P450 enzyme activity.

-

Incubation Time: Incubations are typically short (e.g., 10 minutes) to ensure measurement of initial reaction velocities.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

2. Expressed Recombinant P450 Enzymes:

-

Objective: To identify the specific P450 isoforms responsible for efavirenz hydroxylation.

-

Methodology:

-

Enzyme Source: Commercially available, individually expressed human P450 enzymes (e.g., recombinant CYP2B6, CYP2A6, CYP3A4) are used.

-

Incubation: Efavirenz is incubated with each specific P450 isoform (e.g., 13-26 pmol of P450) and cofactors under conditions similar to the HLM experiments.

-

Kinetic Analysis: To determine enzyme kinetics, a range of efavirenz concentrations (e.g., 1–150 µM) is incubated with a specific enzyme like CYP2B6 or CYP2A6 to determine Vₘₐₓ and Kₘ values.

-

In Vivo Pharmacokinetic Studies

-

Objective: To confirm the presence of 8-hydroxyefavirenz in humans following efavirenz administration and to characterize its pharmacokinetic profile.

-

Methodology:

-

Study Population: Healthy volunteers or HIV-infected patients.

-

Dosing: Subjects receive a single oral dose of efavirenz (e.g., 600 mg).

-

Sample Collection: Serial blood samples are collected at various time points (e.g., from 0.5 to 72 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Enzymatic Treatment: For analysis of total metabolite concentrations, plasma samples may be treated with β-glucuronidase to hydrolyze glucuronide conjugates back to the hydroxylated form.

-

Analytical Methods for Quantification

-

Objective: To separate, detect, and quantify efavirenz and its metabolites in biological matrices.

-

Methodology:

-

Sample Preparation: Liquid-liquid extraction (LLE) using a solvent like a hexane/ethyl acetate mixture or methyl-t-butyl ether is commonly employed to extract the analytes from the plasma or microsomal incubation supernatant.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is used for separation. A reverse-phase C18 column is typical. The mobile phase is often a gradient mixture of an aqueous component with an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

-

Detection:

-

UV Detection: Early methods used UV detection at a wavelength of approximately 250 nm.

-

Mass Spectrometry (MS/MS): The current gold standard is tandem mass spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity for quantifying low concentrations of the drug and its metabolites.

-

-

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies that were instrumental in characterizing the formation of 8-hydroxyefavirenz.

Table 1: Enzyme Kinetic Parameters for Efavirenz Hydroxylation by Recombinant P450s

| P450 Isoform | Metabolic Reaction | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Intrinsic Clearance (CLᵢₙₜ, µL/min/pmol P450) |

| CYP2B6 | 8-hydroxylation | 6.8 - 14 | 12.3 - 25 | 1.8 - 1.9 |

| CYP2A6 | 8-hydroxylation | 10.9 | 3.9 | 0.4 |

| CYP2A6 | 7-hydroxylation | 11.2 | 6.8 | 0.6 |

(Data compiled from multiple sources, values are approximate ranges. Kₘ: Michaelis-Menten constant; Vₘₐₓ: Maximum reaction velocity; CLᵢₙₜ: Intrinsic clearance, calculated as Vₘₐₓ/Kₘ)

Table 2: Formation Rates and Relative Contribution of Efavirenz Hydroxylation in Human Liver Microsomes

| Parameter | 7-hydroxyefavirenz | 8-hydroxyefavirenz |

| Formation Rate Range (pmol/min/mg protein) | 3.2 – 32.2 | 13.7 – 419.2 |

| Average Formation Rate (pmol/min/mg protein) | 16.9 | 122.1 |

| Relative Contribution to Overall Metabolism | ~22.5% | ~77.5% |

(Data from incubations with 10 µM efavirenz in a panel of HLMs, demonstrating high variability, particularly for the 8-hydroxylation pathway.)

Visualizations: Pathways and Workflows

The following diagrams illustrate the core metabolic pathway and a typical experimental workflow for its discovery.

Caption: Metabolic pathway of efavirenz to its primary and secondary metabolites.

Caption: Experimental workflow for in vitro metabolism studies using HLMs.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyefavirenz is the principal active metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The formation of 8-hydroxyefavirenz is primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[1][2] Given its significance in the metabolic pathway of efavirenz and its potential for neurotoxicity, a well-characterized analytical standard of 8-hydroxyefavirenz is crucial for a variety of research and drug development applications. These include pharmacokinetic and pharmacodynamic (PK/PD) studies, drug-drug interaction assays, and the development of quantitative analytical methods for therapeutic drug monitoring.

This technical guide provides a comprehensive overview of the synthesis and characterization of the 8-hydroxyefavirenz standard. It includes a proposed synthetic workflow, detailed experimental protocols for characterization, and a summary of key quantitative data.

Synthesis of 8-Hydroxyefavirenz Standard

While 8-hydroxyefavirenz is commercially available as a certified reference standard, a detailed, publicly available protocol for its chemical synthesis is not prevalent in the scientific literature. However, a plausible synthetic strategy can be devised based on established organic chemistry principles and published methods for the synthesis of analogous hydroxylated benzoxazinones.

A potential synthetic route could commence with a precursor already bearing a hydroxyl group or involve the introduction of this functionality at a later stage. The following diagram illustrates a conceptual workflow for the synthesis of 8-hydroxyefavirenz.

Caption: Proposed synthetic workflow for 8-hydroxyefavirenz.

For research and regulatory purposes, it is highly recommended to procure a certified 8-hydroxyefavirenz reference standard from a reputable supplier. Such standards are typically accompanied by a comprehensive Certificate of Analysis detailing their identity, purity, and the analytical methods used for their characterization.

Characterization of 8-Hydroxyefavirenz Standard

The definitive identification and characterization of an 8-hydroxyefavirenz standard involve a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 8-hydroxyefavirenz is presented in the table below.

| Property | Value | Reference |

| CAS Number | 205754-33-2 | [3][4][5] |

| Molecular Formula | C₁₄H₉ClF₃NO₃ | |

| Molecular Weight | 331.67 g/mol | |

| Melting Point | 171-172 °C | |

| Appearance | Solid | |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A common technique for assessing the purity of the 8-hydroxyefavirenz standard and for its quantification in biological matrices is reverse-phase HPLC.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: A C18 column is typically used for the separation of efavirenz and its metabolites.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution.

-

Detection: UV detection at a wavelength of approximately 250 nm.

-

Sample Preparation: The 8-hydroxyefavirenz standard is dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of 8-hydroxyefavirenz.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring the transition from a precursor ion to a specific product ion.

-

Sample Preparation: Similar to HPLC, the standard is dissolved in an appropriate solvent. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) is required.

The following diagram outlines a general workflow for the analytical characterization of an 8-hydroxyefavirenz standard.

Caption: Workflow for the analytical characterization of 8-hydroxyefavirenz.

Mass Spectrometry Data

The mass spectral data is critical for the unambiguous identification of 8-hydroxyefavirenz. The table below summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions.

| Ion Type | m/z | Reference |

| Precursor Ion [M-H]⁻ | 330.0 | |

| Precursor Ion [M+H]⁺ | 332.0 | |

| Product Ions (from [M-H]⁻) | 258 |

Metabolic Pathway of Efavirenz to 8-Hydroxyefavirenz

The primary metabolic pathway of efavirenz in humans is hydroxylation at the 8-position of the aromatic ring to form 8-hydroxyefavirenz. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2B6. Other CYP isoforms, such as CYP2A6, CYP3A4, and CYP1A2, may play minor roles in this biotransformation. The resulting 8-hydroxyefavirenz is essentially inactive against HIV-1 and is further metabolized, primarily through glucuronidation, before excretion.

The following diagram illustrates the metabolic conversion of efavirenz to 8-hydroxyefavirenz.

Caption: Metabolic conversion of efavirenz to 8-hydroxyefavirenz.

Quantitative Data on Metabolic Formation

In vitro studies using human liver microsomes (HLMs) have provided quantitative data on the formation of 8-hydroxyefavirenz.

| Parameter | Value | Reference |

| Contribution to overall efavirenz metabolism in HLMs | ~77.5% | |

| Formation rate in HLMs (pmol/min/mg protein) | 122.1 ± 103.6 (range: 13.7–419.2) | |

| Primary catalyzing enzyme | CYP2B6 |

Conclusion

The availability of a well-characterized 8-hydroxyefavirenz standard is indispensable for advancing our understanding of efavirenz metabolism, its clinical pharmacology, and for the development of robust analytical methods. While a detailed chemical synthesis protocol is not widely published, a plausible synthetic route can be conceptualized from established chemical principles. For practical applications, the use of commercially available, certified reference standards is the most reliable approach. The characterization of this standard relies on a suite of analytical techniques, with LC-MS/MS being particularly powerful for its sensitive and specific detection. The metabolic pathway leading to 8-hydroxyefavirenz is well-established, with CYP2B6 playing a central role. The quantitative data from in vitro metabolic studies underscore the importance of this pathway in the overall disposition of efavirenz.

References

- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 8-Hydroxy Efavirenz - CAS - 205754-33-2 | Axios Research [axios-research.com]

An In-Depth Technical Guide on the CYP2B6-Mediated Formation of 8-Hydroxyefavirenz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV-1. Its metabolism is primarily mediated by the polymorphic cytochrome P450 2B6 (CYP2B6) enzyme, leading to the formation of 8-hydroxyefavirenz. This major metabolic pathway is a critical determinant of efavirenz plasma concentrations, which in turn influences both therapeutic efficacy and the risk of adverse effects. Genetic variations in the CYP2B6 gene can lead to significant inter-individual differences in metabolic activity, underscoring the importance of understanding this process in drug development and personalized medicine. This technical guide provides a comprehensive overview of the CYP2B6-mediated formation of 8-hydroxyefavirenz, including quantitative kinetic data for various CYP2B6 allozymes, detailed experimental protocols for in vitro assessment, and analytical methodologies for metabolite quantification.

The Metabolic Pathway of Efavirenz

Efavirenz undergoes extensive metabolism in the liver, with the 8-hydroxylation being the predominant pathway.[1][2][3] This reaction is almost exclusively catalyzed by CYP2B6. The resulting metabolite, 8-hydroxyefavirenz, is subsequently glucuronidated and excreted.[2] While other minor metabolic pathways exist, such as 7-hydroxylation primarily mediated by CYP2A6, the 8-hydroxylation route is the most significant for efavirenz clearance.[1]

References

- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

The Pharmacological and Toxicological Profile of 8-Hydroxyefavirenz: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyefavirenz (8-OH-EFV) is the major oxidative metabolite of efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] While efavirenz itself has a well-characterized pharmacological profile, emerging evidence highlights the significant and distinct toxicological properties of its primary metabolite, 8-hydroxyefavirenz. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological and toxicological profile of 8-hydroxyefavirenz, with a focus on its metabolism, neurotoxicity, and hepatotoxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and infectious diseases.

Pharmacology

Metabolism and Pharmacokinetics

Efavirenz is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2B6 being the principal enzyme responsible for its conversion to 8-hydroxyefavirenz.[3][4][5] Other CYP isoforms, including CYP2A6, CYP3A4, and CYP1A2, play minor roles in this metabolic pathway. The formation of 8-hydroxyefavirenz is the major clearance mechanism for efavirenz. Subsequently, 8-hydroxyefavirenz can undergo further metabolism, including glucuronidation, to facilitate its excretion.

Genetic polymorphisms in the CYP2B6 gene can significantly impact the metabolism of efavirenz, leading to inter-individual variability in plasma concentrations of both the parent drug and its 8-hydroxy metabolite. Individuals with certain CYP2B6 genotypes may be "extensive metabolizers," resulting in higher concentrations of 8-hydroxyefavirenz, which may increase their susceptibility to its toxic effects.

Table 1: Pharmacokinetic Parameters of 8-Hydroxyefavirenz

| Parameter | Value | Species | Matrix | Reference |

| Formation Rate in Human Liver Microsomes | Varies significantly | Human | Liver Microsomes | |

| CSF Concentration (Median) | 10.2 nM | Human | CSF |

Toxicology

The toxicological profile of 8-hydroxyefavirenz is of significant concern, with evidence pointing to its potent neurotoxic and hepatotoxic effects, often exceeding those of the parent compound, efavirenz.

Neurotoxicity

8-Hydroxyefavirenz has been identified as a potent neurotoxin, exhibiting greater toxicity to neurons than efavirenz itself. Studies have demonstrated that 8-hydroxyefavirenz can induce neuronal damage, including dendritic spine loss, at concentrations found in the cerebrospinal fluid (CSF) of patients treated with efavirenz.

The primary mechanism underlying the neurotoxicity of 8-hydroxyefavirenz involves the dysregulation of neuronal calcium homeostasis. It evokes a rapid influx of calcium into neurons, primarily mediated by L-type voltage-operated calcium channels (VOCCs). This influx of calcium can trigger a cascade of downstream events leading to neuronal injury and apoptosis.

Table 2: Neurotoxicity of 8-Hydroxyefavirenz

| Effect | Concentration | Cell Type | Reference |

| Dendritic Spine Damage | 10 nM | Primary Neurons | |

| Neuronal Apoptosis | ≥ 0.1 µM | Primary Neurons |

Hepatotoxicity

In addition to its neurotoxic effects, 8-hydroxyefavirenz has been shown to be a more potent inducer of hepatocyte death than efavirenz. The mechanism of hepatotoxicity involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation leads to an increase in the expression of the pro-apoptotic protein BimEL, ultimately resulting in caspase-3 activation, the formation of reactive oxygen species (ROS), and hepatocyte apoptosis.

Table 3: Hepatotoxicity of 8-Hydroxyefavirenz

| Effect | Cell Type | Key Mediators | Reference |

| Cell Death | Primary Human Hepatocytes | JNK, BimEL, Caspase-3, ROS |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological and toxicological profile of 8-hydroxyefavirenz.

Quantification of 8-Hydroxyefavirenz in Biological Matrices

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method is typically employed for the quantification of 8-hydroxyefavirenz in plasma and CSF.

-

Sample Preparation: Protein precipitation of plasma or CSF samples is a common extraction method.

-

Chromatography: Reversed-phase chromatography using a C18 column is used to separate 8-hydroxyefavirenz from other matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection.

In Vitro Neurotoxicity Assays

1. Primary Neuron Culture and Toxicity Assessment

-

Cell Culture: Primary neurons are isolated from embryonic or neonatal rodent brains (e.g., cortex or hippocampus) and cultured in a suitable medium.

-

Treatment: Cultured neurons are exposed to varying concentrations of 8-hydroxyefavirenz for a defined period (e.g., 24 hours).

-

Toxicity Assessment: Neuronal viability and apoptosis can be assessed using various methods, including:

-

Nuclear Staining: Dyes like Hoechst 33342 are used to visualize nuclear morphology and identify apoptotic nuclei.

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

2. Dendritic Spine Analysis

-

Immunocytochemistry: Neurons are fixed and stained with antibodies against dendritic markers (e.g., MAP2) to visualize dendrites and spines.

-

Imaging: High-resolution images of dendrites are acquired using confocal microscopy.

-

Quantification: The number and density of dendritic spines are quantified using image analysis software.

3. Calcium Imaging

-

Calcium Indicators: Neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: Changes in intracellular calcium concentration in response to 8-hydroxyefavirenz application are monitored in real-time using fluorescence microscopy.

In Vitro Hepatotoxicity Assays

-

Primary Hepatocyte Culture: Primary human hepatocytes are the gold standard for in vitro hepatotoxicity studies.

-

Treatment: Hepatocytes are treated with different concentrations of 8-hydroxyefavirenz.

-

Toxicity Assessment:

-

Cell Viability Assays: MTT or similar assays are used to measure cell viability.

-

Caspase Activity Assays: Caspase-3 activity is measured to assess apoptosis.

-

Reactive Oxygen Species (ROS) Detection: Fluorescent probes are used to measure the intracellular production of ROS.

-

Western Blotting: To analyze the activation of signaling proteins like JNK and the expression of pro-apoptotic proteins like BimEL.

-

In Vitro Metabolism Assays

-

Human Liver Microsomes (HLMs): HLMs are incubated with efavirenz in the presence of NADPH to assess the formation of 8-hydroxyefavirenz.

-

Recombinant CYP Enzymes: Specific recombinant CYP enzymes (e.g., CYP2B6) are used to confirm their role in 8-hydroxyefavirenz formation.

-

Analysis: The formation of 8-hydroxyefavirenz is quantified by LC-MS/MS.

Signaling Pathways and Experimental Workflows

Diagrams

Conclusion

8-Hydroxyefavirenz, the primary metabolite of efavirenz, exhibits a distinct and potent toxicological profile characterized by significant neurotoxicity and hepatotoxicity. Its formation is primarily mediated by CYP2B6, and genetic variations in this enzyme can influence an individual's susceptibility to these toxic effects. The neurotoxicity of 8-hydroxyefavirenz is driven by the dysregulation of calcium homeostasis through the activation of L-type voltage-operated calcium channels, while its hepatotoxicity is mediated by the JNK signaling pathway.

This in-depth technical guide provides a comprehensive summary of the current understanding of the pharmacological and toxicological properties of 8-hydroxyefavirenz. The detailed experimental protocols and summary tables are intended to be a valuable resource for researchers and drug development professionals. Further investigation into the clinical implications of 8-hydroxyefavirenz toxicity is warranted to optimize the safe and effective use of efavirenz-containing antiretroviral therapies.

References

- 1. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of JNK2 in toxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxic Cascade of 8-Hydroxyefavirenz in Neuronal Cells: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neurotoxicity of 8-hydroxyefavirenz (8-OH-EFV), the primary metabolite of the antiretroviral drug efavirenz (EFV). Intended for researchers, scientists, and drug development professionals, this document synthesizes current findings on the compound's action in neuronal cells, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the implicated signaling pathways and workflows.

Executive Summary

Efavirenz has been a cornerstone of combination antiretroviral therapy (cART), but its use is often associated with central nervous system (CNS) adverse effects. Emerging evidence strongly indicates that its major metabolite, 8-hydroxyefavirenz, is a potent neurotoxin, exhibiting a toxicity profile significantly greater than the parent compound.[1][2][3][4][5] The primary mechanism of 8-OH-EFV's neurotoxicity involves the dysregulation of neuronal calcium homeostasis, leading to a cascade of detrimental downstream effects including mitochondrial dysfunction, dendritic spine injury, and ultimately, apoptosis. Understanding these mechanisms is critical for the development of safer antiretroviral therapies and for managing the neurological complications in HIV-infected individuals.

Core Mechanism of Action: A Multi-faceted Assault on Neuronal Integrity

The neurotoxicity of 8-OH-EFV is not mediated by a single event but rather a cascade of interconnected cellular and molecular disruptions. The principal upstream event appears to be the disruption of calcium signaling, which then triggers mitochondrial and structural damage.

Dysregulation of Neuronal Calcium Homeostasis

8-Hydroxyefavirenz has been shown to evoke a significant influx of calcium into neurons. This effect is primarily mediated by the activation of L-type voltage-operated calcium channels (VOCCs). The blockade of these channels has been demonstrated to protect dendritic spines from 8-OH-EFV-induced damage, underscoring the critical role of calcium influx in initiating the neurotoxic cascade. In contrast to its metabolite, the parent drug efavirenz and the 7-hydroxyefavirenz metabolite do not appear to induce calcium influx, suggesting a distinct and more potent mechanism of action for 8-OH-EFV.

Mitochondrial Dysfunction and Oxidative Stress

The excessive intracellular calcium is taken up by mitochondria, leading to mitochondrial stress and dysfunction. This is characterized by:

-

Altered Mitochondrial Respiration: Both efavirenz and 8-hydroxyefavirenz have been shown to impair mitochondrial oxygen consumption at higher concentrations.

-

Increased Production of Reactive Oxygen Species (ROS): Mitochondrial damage leads to the generation of ROS, contributing to oxidative stress within the neuron.

-

Reduced ATP Levels: The disruption of mitochondrial function results in a decrease in ATP production, compromising cellular energy metabolism.

Dendritic Spine Injury and Apoptosis

The culmination of calcium dysregulation, mitochondrial dysfunction, and oxidative stress is significant damage to neuronal structures, particularly dendritic spines. 8-OH-EFV induces a considerable loss of dendritic spines at concentrations as low as 10 nM. This structural damage impairs synaptic communication and is a likely contributor to the cognitive deficits observed in some patients treated with efavirenz. At higher concentrations (in the micromolar range), 8-OH-EFV triggers the apoptotic cascade, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neurotoxic effects of 8-hydroxyefavirenz.

| Parameter | 8-Hydroxyefavirenz (8-OH-EFV) | Efavirenz (EFV) | 7-Hydroxyefavirenz (7-OH-EFV) | Reference |

| Minimal Toxic Dose (Apoptosis) | 0.01 µM (10 nM) | 0.1 µM (100 nM) | 0.1 µM (100 nM) | |

| Dendritic Spine Damage | Significant damage at 10 nM | Significant damage at 100 nM | Significant damage at 100 nM | |

| Calcium Influx | Evokes Ca2+ influx | No effect on Ca2+ influx | No effect on Ca2+ influx | |

| Relative Toxicity | At least 10 times more toxic than EFV | - | - |

| Parameter | Concentration | Effect | Cell Type | Reference |

| 8-OH-EFV | 10 µM | Stimulation of glycolytic flux | Primary rat astrocytes | |

| 8-OH-EFV | 60 µM | Lowered mitochondrial O2 consumption | Primary rat astrocytes | |

| EFV | 10 µM | No effect on mitochondrial respiration | Primary rat astrocytes | |

| EFV | 60 µM | Lowered mitochondrial O2 consumption | Primary rat astrocytes |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in 8-OH-EFV neurotoxicity and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.

Signaling Pathway of 8-Hydroxyefavirenz Neurotoxicity

Caption: Metabolic activation of Efavirenz and subsequent neurotoxic cascade in neuronal cells.

Experimental Workflow for Assessing 8-OH-EFV Neurotoxicity

Caption: A generalized workflow for the in vitro assessment of 8-hydroxyefavirenz neurotoxicity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on 8-OH-EFV neurotoxicity. These should be adapted based on specific laboratory conditions and equipment.

Primary Rat Hippocampal Neuron Culture

-

Objective: To establish a primary neuronal culture for neurotoxicity studies.

-

Methodology:

-

Dissect hippocampi from embryonic day 18 (E18) rat pups in a sterile environment.

-

Transfer the tissue into a dissociation medium containing papain and DNase I and incubate at 37°C for 10-20 minutes.

-

Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in a serum-free neuronal culture medium supplemented with B-27 and GlutaMAX.

-

Plate the cells onto poly-D-lysine-coated culture plates or coverslips at a desired density.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2, changing half of the medium every 3-4 days. Cultures are typically used for experiments after 7-14 days in vitro.

-

Neuronal Calcium Flux Assay

-

Objective: To measure changes in intracellular calcium concentration following exposure to 8-OH-EFV.

-

Methodology:

-

Load the primary neuronal cultures with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and replace with a physiological saline solution.

-

Mount the culture dish on an inverted fluorescence microscope equipped with a ratiometric imaging system or a plate reader with kinetic fluorescence capabilities.

-

Establish a baseline fluorescence reading.

-

Apply 8-OH-EFV (and control compounds, such as vehicle and VOCC inhibitors like nifedipine) to the cells and record the changes in fluorescence intensity over time.

-

Analyze the data to determine the magnitude and kinetics of the calcium response.

-

Dendritic Spine Density and Morphology Analysis

-

Objective: To quantify the effects of 8-OH-EFV on dendritic spine structure.

-

Methodology:

-

Treat primary neuronal cultures with 8-OH-EFV at various concentrations for a specified duration (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize dendritic spines.

-

Acquire high-resolution images of dendrites using a confocal or high-resolution fluorescence microscope.

-

Quantify dendritic spine density (number of spines per unit length of dendrite) and morphology using image analysis software (e.g., ImageJ with the NeuronJ plugin or Imaris).

-

Mitochondrial Membrane Potential Assay

-

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction.

-

Methodology:

-

Treat primary neuronal cultures with 8-OH-EFV.

-

Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. TMRE accumulates in active mitochondria with an intact membrane potential.

-

Wash the cells and measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

A decrease in TMRE fluorescence indicates mitochondrial depolarization. Use a mitochondrial uncoupler like FCCP as a positive control.

-

Apoptosis Assay (Hoechst Staining)

-

Objective: To identify and quantify apoptotic neurons.

-

Methodology:

-

Treat primary neuronal cultures with 8-OH-EFV for 24 hours.

-

Incubate the cells with Hoechst 33342, a cell-permeant DNA stain.

-

Fix the cells with 4% paraformaldehyde.

-

Visualize the nuclear morphology using a fluorescence microscope.

-

Apoptotic cells are identified by their condensed, fragmented, and brightly stained nuclei.

-

Quantify the percentage of apoptotic cells by counting the number of apoptotic nuclei relative to the total number of nuclei in multiple fields of view.

-

Conclusion and Future Directions

The evidence overwhelmingly points to 8-hydroxyefavirenz as a significant contributor to the CNS side effects associated with efavirenz therapy. Its ability to disrupt calcium homeostasis, induce mitochondrial dysfunction, and cause structural damage to neurons at clinically relevant concentrations highlights the importance of considering metabolite toxicity in drug development and clinical practice. Future research should focus on developing strategies to mitigate this neurotoxicity, such as the development of efavirenz analogues that do not produce 8-OH-EFV or the co-administration of neuroprotective agents. Furthermore, a deeper understanding of the interplay between 8-OH-EFV and other cellular stress pathways, such as endoplasmic reticulum stress and autophagy, in neurons is warranted.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]

- 3. mdpi.com [mdpi.com]

- 4. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

secondary metabolism of 8-Hydroxyefavirenz to 8,14-dihydroxyefavirenz

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the secondary metabolism of 8-hydroxyefavirenz (8-OH-EFV) to 8,14-dihydroxyefavirenz (8,14-diOH-EFV). Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of HIV-1 infection. Understanding its metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document details the enzymatic processes, available kinetic data, and relevant experimental protocols for studying this specific metabolic conversion.

Introduction to Efavirenz Metabolism

Efavirenz undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The major initial metabolic pathway is the hydroxylation of efavirenz at the 8-position to form 8-hydroxyefavirenz. This primary metabolite is then subject to further, or secondary, metabolism. One of the key secondary metabolic reactions is the hydroxylation of 8-hydroxyefavirenz to form 8,14-dihydroxyefavirenz.

The Metabolic Pathway: From Efavirenz to 8,14-Dihydroxyefavirenz

The metabolic cascade from efavirenz to 8,14-dihydroxyefavirenz involves two main oxidative steps, both predominantly catalyzed by the same enzyme.

Primary Metabolism: Efavirenz to 8-Hydroxyefavirenz

The conversion of efavirenz to 8-hydroxyefavirenz is the principal clearance mechanism for the parent drug.

-

Primary Enzyme: Cytochrome P450 2B6 (CYP2B6) is the major enzyme responsible for the 8-hydroxylation of efavirenz.[1]

-

Minor Contributing Enzymes: Other CYP isoforms, including CYP2A6, CYP3A4, CYP3A5, and CYP1A2, have been shown to play a minor role in this metabolic step.[1]

Secondary Metabolism: 8-Hydroxyefavirenz to 8,14-Dihydroxyefavirenz

The subsequent conversion of the primary metabolite, 8-hydroxyefavirenz, to 8,14-dihydroxyefavirenz is also primarily mediated by CYP2B6.[1][2] This secondary metabolite has been identified in human plasma and urine, typically as a glucuronide or sulfate conjugate.[3]

Interestingly, there are some conflicting in vitro findings. One study reported that 8,14-dihydroxyefavirenz was not detected when 8-hydroxyefavirenz was used as a substrate in human liver microsomes (HLMs), leading to the suggestion that in vivo, this secondary metabolite might be formed from the glucuronide or sulfate conjugate of 8-hydroxyefavirenz through 14-hydroxylation. However, another study demonstrated that at low concentrations of S-efavirenz, the formation of 8,14-dihydroxyefavirenz was predominant, indicating a facile secondary metabolism of 8-hydroxyefavirenz that is inhibited at higher substrate concentrations.

The following diagram illustrates the core metabolic pathway:

Quantitative Data and Enzyme Kinetics

While comprehensive kinetic parameters for the conversion of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz are not extensively documented, some key data have been reported. The reaction is noted to exhibit substrate inhibition kinetics.

| Parameter | Value | Enzyme Source | Notes |

| Substrate Inhibition Constant (Ki) | ~94 µM | Human Liver Microsomes (HLMs) | The formation of 8,14-dihydroxyefavirenz is inhibited at higher concentrations of 8-hydroxyefavirenz. |

| Substrate Inhibition Constant (Ki) | ~234 µM | Recombinant CYP2B6 | The formation of 8,14-dihydroxyefavirenz is inhibited at higher concentrations of 8-hydroxyefavirenz. |

| Qualitative Observation | Predominant at low substrate concentrations | Recombinant CYP2B6 | At low concentrations of S-efavirenz (0.25–1.25 µM), the formation of 8,14-dihydroxyefavirenz represented 70%–100% of total substrate metabolism. |

Experimental Protocols

The study of efavirenz's secondary metabolism typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes, followed by sensitive analytical techniques to quantify the metabolites.

In Vitro Incubation for Metabolism Studies

This protocol outlines a general procedure for assessing the metabolism of 8-hydroxyefavirenz in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

8-hydroxyefavirenz (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Recombinant human CYP2B6 (for specific enzyme studies)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., cold acetonitrile or methanol)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation:

-

Thaw cryopreserved HLMs on ice.

-

Prepare a stock solution of 8-hydroxyefavirenz in a suitable solvent (e.g., methanol or DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation Mixture:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically to a final protein concentration of 0.1-0.5 mg/mL), and the 8-hydroxyefavirenz stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle agitation. Time-course experiments are recommended to ensure initial rate conditions.

-

-

Reaction Termination:

-

Stop the reaction by adding a 2-3 fold volume of cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or vial for analysis.

-

-

Controls:

-

Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to ensure the reaction is NADPH-dependent.

-

Time-Zero Control: Add the quenching solution before adding the NADPH regenerating system to account for any non-enzymatic degradation or background.

-

Positive Control: Use a known substrate for CYP2B6 (e.g., bupropion) to confirm enzymatic activity.

-

Analytical Method: HPLC-MS/MS for Metabolite Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A gradient program to separate the analytes from the matrix components.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for efavirenz and its hydroxylated metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions (illustrative):

-

8-hydroxyefavirenz: m/z 330.0 -> [fragment ion]

-

8,14-dihydroxyefavirenz: m/z 346.0 -> [fragment ion]

-

Internal Standard (e.g., a stable isotope-labeled analog)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte.

Sample Analysis:

-

Inject the supernatant from the in vitro incubation onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Quantify the concentration of 8,14-dihydroxyefavirenz by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the secondary metabolism of 8-hydroxyefavirenz.

Conclusion

The secondary metabolism of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz is a key step in the overall metabolic clearance of efavirenz, predominantly catalyzed by CYP2B6. The kinetics of this reaction are complex and appear to be influenced by substrate concentration, exhibiting substrate inhibition. For researchers and professionals in drug development, a thorough understanding of this pathway, supported by robust in vitro experimental data, is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of efavirenz-containing antiretroviral therapies. The protocols and data presented in this guide provide a solid foundation for further investigation into this important metabolic process.

References

- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

glucuronidation of 8-Hydroxyefavirenz by UGT enzymes

An In-Depth Technical Guide to the Glucuronidation of 8-Hydroxyefavirenz by UGT Enzymes

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for HIV-1 infection. The clinical efficacy and safety profile of efavirenz are significantly influenced by its metabolic fate, which exhibits considerable inter-individual variability. The primary metabolic pathway involves Phase I oxidation by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, predominantly glucuronidation, by UDP-glucuronosyltransferase (UGT) enzymes. The major oxidative metabolite, 8-hydroxyefavirenz (8-OH-EFV), is pharmacologically inactive but its subsequent clearance via glucuronidation is a critical step in the drug's elimination.[1][2][3] This guide provides a detailed technical overview of the UGT-mediated glucuronidation of 8-hydroxyefavirenz, summarizing the involved enzymes, relevant kinetic data, and standard experimental protocols for its investigation.

Phase I Metabolism: Formation of 8-Hydroxyefavirenz

Efavirenz is extensively metabolized in the liver, primarily by the CYP2B6 enzyme, to form 8-hydroxyefavirenz.[2][4] This 8-hydroxylation step is the principal route of efavirenz clearance. Other minor oxidative pathways exist, including the formation of 7-hydroxyefavirenz by CYP2A6. These hydroxylated metabolites are then substrates for Phase II conjugation reactions. After formation, 8-OH-EFV and other hydroxylated metabolites are efficiently conjugated with glucuronic acid, with 8-hydroxy-EFV-glucuronide being the major metabolite found in urine.

UGT Enzymes in 8-Hydroxyefavirenz Glucuronidation

The conjugation of 8-hydroxyefavirenz with glucuronic acid is a critical detoxification step facilitated by multiple UGT isoforms. Unlike the direct N-glucuronidation of the parent efavirenz, which is specifically catalyzed by UGT2B7, the glucuronidation of its hydroxylated metabolites involves a broader range of enzymes.

Studies using recombinant human UGTs have shown that isoforms from both the UGT1A and UGT2B subfamilies are capable of catalyzing the glucuronidation of efavirenz's hydroxy metabolites. The specific isoforms identified include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. While it is established that a wide array of UGTs can perform this reaction, the precise relative contribution of each isoform to the overall in vivo clearance of 8-hydroxyefavirenz has not been definitively quantified and remains an area of ongoing research.

Data on UGT Isoform Involvement

The following table summarizes the UGT isoforms implicated in the metabolism of efavirenz and its hydroxylated metabolites. It is important to note the distinction between direct glucuronidation of the parent drug and the glucuronidation of its metabolites.

| Substrate | Reaction | Implicated UGT Isoforms | Key Findings | Citations |

| Efavirenz (Parent Drug) | Efavirenz-N-Glucuronide Formation | UGT2B7 | UGT2B7 is the sole or primary enzyme responsible for the direct conjugation of efavirenz. | |

| 8-Hydroxyefavirenz | 8-OH-Efavirenz Glucuronide Formation | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7 | Almost all tested UGT isoforms show some catalytic activity, but their relative contributions are not well established. | |

| 7-Hydroxyefavirenz | 7-OH-Efavirenz Glucuronide Formation | Multiple UGTs (similar to 8-OH-EFV) | Broad UGT involvement is observed. | |

| 8,14-dihydroxyefavirenz | Glucuronide Formation | Multiple UGTs (similar to 8-OH-EFV) | Broad UGT involvement is observed. |

Quantitative Kinetic Data

While extensive research has characterized the kinetics of direct efavirenz glucuronidation, specific kinetic parameters (Km, Vmax) for the glucuronidation of 8-hydroxyefavirenz by individual UGT isoforms are not well-documented in the reviewed literature. The data available primarily focuses on the parent compound.

| Enzyme Source | Substrate | Apparent Km (μM) | Notes | Citations |

| Recombinant UGT2B7 | Efavirenz | 21 | Demonstrates high affinity of UGT2B7 for the parent drug. | |

| Human Liver Microsomes (HLM) | Efavirenz | 24 | The Km value in HLM is similar to that of recombinant UGT2B7, confirming its major role. |

This data for the parent drug underscores the importance of UGT2B7 in overall efavirenz metabolism but highlights the need for further studies to quantify the kinetics for the 8-hydroxy metabolite specifically.

Experimental Protocols for UGT Kinetic Analysis

Investigating the kinetics of 8-hydroxyefavirenz glucuronidation typically involves in vitro assays using human liver microsomes (HLM) or recombinant UGT enzymes. Regulatory agencies often require UGT reaction phenotyping if glucuronidation represents ≥25% of a drug's total metabolism.

Detailed Methodology

1. Reagents and Materials:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human UGT isoforms (e.g., expressed in baculovirus-infected insect cells).

-

Substrate: 8-hydroxyefavirenz, dissolved in a suitable solvent like methanol or DMSO.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Buffer: Tris-HCl or phosphate buffer (typically pH 7.4).

-

Activating Agent: Alamethicin (a pore-forming peptide to disrupt microsomal membrane latency).

-

Cofactors/Salts: Magnesium chloride (MgCl2).

-

Termination Solution: Acetonitrile (cold), often containing an internal standard.

2. Incubation Procedure:

-

A typical incubation mixture (total volume ~100-200 µL) is prepared in microcentrifuge tubes.

-

The mixture contains buffer, MgCl2, the enzyme source (e.g., 0.1-0.5 mg/mL HLM protein), and alamethicin.

-

The tubes are pre-incubated at 37°C for 5-10 minutes to activate the enzymes.

-

The reaction is initiated by adding a range of concentrations of the substrate (8-hydroxyefavirenz) followed immediately by the addition of the cofactor, UDPGA (typically 2-5 mM).

-

Incubations are carried out at 37°C in a shaking water bath for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is within the linear range for product formation.

3. Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a volume (e.g., 100 µL) of cold acetonitrile. This precipitates the microsomal proteins.

-

An internal standard may be included in the termination solution for accurate quantification.

-

Samples are vortexed and then centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.

4. Analytical Method:

-

The resulting supernatant is transferred to HPLC vials for analysis.

-

The formation of 8-hydroxyefavirenz glucuronide is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides the high sensitivity and specificity required to measure the metabolite in a complex biological matrix.

5. Data Analysis:

-

The rate of metabolite formation (e.g., pmol/min/mg protein) is plotted against the substrate concentration.

-

Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Logical Relationship of UGT Contributions

The metabolism of 8-hydroxyefavirenz to its glucuronide conjugate is not dependent on a single enzyme but rather on the collective action of several UGT isoforms. This relationship demonstrates a redundancy in the metabolic pathway, which can be significant in the context of drug-drug interactions or genetic polymorphisms in specific UGT enzymes. An individual with reduced function in one UGT isoform may compensate through the activity of others.

Conclusion and Future Directions

The glucuronidation of 8-hydroxyefavirenz is a crucial step in the elimination of efavirenz, mediated by a consortium of UGT enzymes from the UGT1A and UGT2B families. While UGT2B7 is the primary catalyst for the direct N-glucuronidation of the parent drug, the clearance of the major 8-hydroxy metabolite is handled by a broader, more redundant set of enzymes. This complexity underscores the resilience of this metabolic pathway.

For drug development professionals and researchers, a key takeaway is the low likelihood that inhibition or genetic polymorphism of a single UGT isoform (other than potentially UGT2B7's role with the parent drug) would dramatically alter the clearance of 8-hydroxyefavirenz. However, a significant data gap remains concerning the specific kinetic parameters (Km and Vmax) for 8-hydroxyefavirenz with each contributing UGT isoform. Future research should focus on performing detailed kinetic analyses with a panel of recombinant UGTs to precisely quantify the affinity and catalytic efficiency of each enzyme. This would allow for the development of more accurate physiologically based pharmacokinetic (PBPK) models to predict efavirenz disposition and its variability in diverse patient populations.

References

Methodological & Application

Application Note: Quantification of 8-Hydroxyefavirenz in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-hydroxyefavirenz, the primary metabolite of the antiretroviral drug efavirenz, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, providing high accuracy and precision over a clinically relevant concentration range.

Metabolic Pathway of Efavirenz

Efavirenz (EFV) is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to its major oxidative metabolite, 8-hydroxyefavirenz (8-OH-EFV).[1][2][3] This metabolite can be further oxidized to 8,14-dihydroxyefavirenz, also by CYP2B6.[2][4] Other enzymes like CYP2A6 play a minor role in forming other hydroxylated metabolites. The hydroxylated metabolites, including 8-OH-EFV, are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, to form water-soluble glucuronides that are excreted in the urine.

Caption: Metabolic pathway of Efavirenz to 8-Hydroxyefavirenz and its subsequent glucuronidation.

Analytical Method Workflow

The analytical procedure begins with the preparation of calibration standards and quality control (QC) samples. A small volume of plasma is treated with a protein precipitation agent containing a stable isotope-labeled internal standard (IS) to ensure accuracy. After centrifugation, the clear supernatant is directly injected into the LC-MS/MS system for analysis. The analyte and internal standard are quantified using the ratio of their respective peak areas.

Caption: General experimental workflow for the quantification of 8-Hydroxyefavirenz in plasma.

Experimental Protocols

-

Standards: 8-Hydroxyefavirenz, Efavirenz-d5 (or other suitable IS).

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%).

-

Water: Deionized, 18 MΩ·cm.

-

Plasma: Drug-free human plasma.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8-hydroxyefavirenz and the internal standard (IS) in methanol.

-

Working Solutions: Serially dilute the stock solutions with 50% methanol to create working solutions for calibration standards and QCs.

-

Calibration Standards & QCs: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentration range. A typical range for 8-OH-EFV is 100-50,000 ng/mL.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 300 µL of the protein precipitation solution (Acetonitrile containing the internal standard, e.g., Efavirenz-d5 at 100 ng/mL).

-

Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, <3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | 8-Hydroxyefavirenz | Internal Standard (Efavirenz-d5) |

|---|---|---|

| Ionization Mode | ESI Negative or Positive | ESI Negative or Positive |

| Precursor Ion (m/z) | 330.0 | 320.2 (for ¹³C₆-EFV) or ~320 for d5 |

| Product Ion (m/z) | 258.0 | 249.9 (for ¹³C₆-EFV) or ~249 for d5 |

| Dwell Time | 100-200 ms | 100-200 ms |

| Collision Energy (eV) | Optimized via infusion | Optimized via infusion |

| Source Temperature | 450 - 550°C | 450 - 550°C |

Note: The choice of positive or negative ionization mode can depend on instrument sensitivity. Both have been reported. Precursor and product ions for Efavirenz-d5 should be confirmed experimentally but will be +5 Da from the parent compound.

Method Performance Summary

The described method is validated according to regulatory guidelines. The performance characteristics are summarized below, based on typical results from published literature.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Value / Result | Source |

|---|---|---|

| Linearity Range | 100 - 50,000 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Bias) | Within ±15% (85-115%) | |

| Extraction Recovery | > 85% | |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw) | Stable for at least 3 cycles | |

Conclusion

This application note provides a comprehensive protocol for the quantification of 8-hydroxyefavirenz in human plasma using LC-MS/MS. The method is simple, rapid, and rugged, utilizing a protein precipitation step that is amenable to high-throughput analysis. The performance characteristics demonstrate that the method is accurate, precise, and sensitive enough for clinical research and pharmacokinetic applications, aiding in the optimization of HIV therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Protocol for 8-Hydroxyefavirenz Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The primary metabolic pathway of efavirenz involves hydroxylation to 8-hydroxyefavirenz, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6. Monitoring the levels of 8-hydroxyefavirenz is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays. This application note provides a detailed protocol for the analysis of 8-hydroxyefavirenz using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method described is a composite based on published methodologies for efavirenz and its metabolites.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the recommended chromatographic conditions.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 series or equivalent |

| Column | Zorbax SB-C18 (150 x 4.6 mm; 3.5-μm particle size) |

| Mobile Phase A | 10 mM KH2PO4 (adjusted to pH 2.4 with 1% phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 65% Mobile Phase A, 35% Mobile Phase B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 100 µL |

| Column Temperature | 35 °C |

| UV Detection | 250 nm |

| Internal Standard | Ritonavir or Nevirapine (optional but recommended) |

Sample Preparation (from Plasma)

The following protocol is for the extraction of 8-hydroxyefavirenz from human plasma.

-

Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard: Spike the plasma sample with the internal standard solution.

-

Protein Precipitation: Add 1 mL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.

-

Injection: Inject 100 µL of the reconstituted sample into the HPLC system.

Quantitative Data

The following tables summarize the expected quantitative data based on available literature.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) |

| 8-Hydroxyefavirenz | 9.2[1] |

| Efavirenz | 13.2[1] |

| Ritonavir (Internal Standard) | 17.2 |

Table 2: Method Validation Parameters (Illustrative)

| Parameter | Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | > 85% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

Experimental Workflow Diagram

Caption: Workflow for 8-Hydroxyefavirenz analysis.

References

Application Notes and Protocols: Quantification of 8-Hydroxyefavirenz in Cerebrospinal Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to its major metabolite, 8-hydroxyefavirenz (8-OH-EFV). While EFV is effective in suppressing viral replication in the central nervous system (CNS), there is growing evidence that 8-OH-EFV may be associated with neuropsychiatric adverse effects. Therefore, the accurate quantification of 8-OH-EFV in cerebrospinal fluid (CSF) is crucial for understanding its CNS pharmacokinetics and potential role in neurotoxicity.

These application notes provide a detailed protocol for the quantification of 8-OH-EFV in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Physicochemical Properties of 8-Hydroxyefavirenz

| Property | Value |

| Molecular Formula | C₁₄H₉ClF₃NO₃ |

| Molecular Weight | 331.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, acetonitrile |

Experimental Protocols

CSF Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the CSF samples and the accuracy of the analytical results.

Protocol:

-

Collection: CSF samples should be collected by lumbar puncture by trained medical personnel.

-

Tube Selection: Use sterile polypropylene tubes for collection to minimize analyte adsorption.

-

Processing: Immediately after collection, centrifuge the CSF samples at 2000 x g for 10 minutes at 4°C to remove any cells or particulate matter.

-

Storage: Transfer the clear supernatant to clean, labeled polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from CSF samples prior to LC-MS/MS analysis.

Protocol:

-

Thaw CSF samples on ice.

-

To 100 µL of CSF sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 8-OH-EFV).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: Workflow for 8-Hydroxyefavirenz extraction from CSF.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 8-Hydroxyefavirenz | 332.1 | 258.1 | 20 |

| Internal Standard (IS) | - | - | - |

Note: The optimal collision energy and specific product ions for the internal standard should be determined empirically.

Caption: LC-MS/MS analytical pathway for 8-OH-EFV detection.

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for 8-OH-EFV in CSF.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Table 2: Reported Concentrations of 8-Hydroxyefavirenz in Human CSF

| Study Population | Efavirenz Dose | Mean 8-OH-EFV Concentration (ng/mL) | Range (ng/mL) |

| HIV-infected adults | 600 mg daily | 3.1[1][2] | 2.1 - 4.4[1][2] |

| HIV-infected adults | 400 mg daily | 5.1[1] | 4.0 - 6.4 |

Conclusion

This document provides a comprehensive guide for the quantification of 8-hydroxyefavirenz in cerebrospinal fluid using a robust and sensitive LC-MS/MS method. The detailed protocols for sample handling, preparation, and analysis are intended to assist researchers in obtaining accurate and reproducible results. The ability to precisely measure 8-OH-EFV concentrations in the CNS is essential for advancing our understanding of its role in the neuropsychiatric side effects associated with efavirenz therapy and for the development of safer antiretroviral regimens.

References

Application Note: Solid-Phase Extraction of 8-Hydroxyefavirenz from Human Plasma

Abstract